molecular formula C14H13N3O2S2 B2645796 1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 1421522-21-5

1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-yl)urea

Cat. No.: B2645796
CAS No.: 1421522-21-5
M. Wt: 319.4
InChI Key: RFTFJZLVMQNIIS-UHFFFAOYSA-N
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Description

1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-yl)urea is a complex organic compound that features a unique combination of furan, thiazole, and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the furan and thiophene rings through a series of coupling reactions. The final step involves the formation of the urea linkage under controlled conditions, often using reagents such as isocyanates or carbamates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The thiazole ring can undergo substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione, while reduction of the thiophene ring can yield tetrahydrothiophene derivatives.

Scientific Research Applications

1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-yl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile molecule for various applications.

Comparison with Similar Compounds

Similar Compounds

  • 1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(phenyl)urea
  • 1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(pyridin-2-yl)urea

Uniqueness

1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-yl)urea is unique due to the presence of both furan and thiophene rings, which impart distinct electronic properties. This makes it particularly valuable in the development of new materials and as a potential therapeutic agent.

Properties

IUPAC Name

1-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]-3-thiophen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S2/c1-9-11(21-13(16-9)10-4-2-6-19-10)8-15-14(18)17-12-5-3-7-20-12/h2-7H,8H2,1H3,(H2,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTFJZLVMQNIIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CO2)CNC(=O)NC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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